Bleomycin B6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bleomycin B6 is a glycopeptide antibiotic derived from the bacterium Streptomyces verticillus. It is part of the bleomycin family, which is known for its antitumor properties. This compound is primarily used in chemotherapy to treat various types of cancer, including Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, testicular cancer, ovarian cancer, and cervical cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bleomycin B6 is typically produced through fermentation processes involving Streptomyces verticillus. The fermentation broth is subjected to various purification steps, including solvent extraction, precipitation, and chromatography, to isolate the active compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation, followed by downstream processing to purify the compound. The fermentation conditions, such as temperature, pH, and nutrient supply, are carefully controlled to maximize yield. The purification process often includes ion-exchange chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Bleomycin B6 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of metal ions and oxygen, leading to the formation of reactive oxygen species.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Metal ions such as iron or copper, and molecular oxygen.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that may have different biological activities .
Scientific Research Applications
Bleomycin B6 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study DNA cleavage and repair mechanisms.
Biology: Employed in research on cellular responses to DNA damage and the role of metal ions in biological systems.
Medicine: Extensively used in cancer research to develop new chemotherapy regimens and to study the mechanisms of drug resistance.
Industry: Utilized in the production of other glycopeptide antibiotics and in the development of novel therapeutic agents
Mechanism of Action
Bleomycin B6 exerts its effects primarily through the induction of DNA strand breaks. It binds to DNA and chelates metal ions, forming a complex that generates reactive oxygen species. These species cause single and double-strand breaks in DNA, leading to cell death. The compound also inhibits DNA synthesis and, to a lesser extent, RNA and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Bleomycin A2: Another member of the bleomycin family with similar antitumor properties.
Phleomycin: A structurally related glycopeptide antibiotic with similar DNA-cleaving activity.
Tallysomycin: Another glycopeptide antibiotic with comparable biological activities.
Uniqueness of Bleomycin B6
This compound is unique due to its specific structure, which allows it to form highly reactive complexes with metal ions. This property makes it particularly effective in inducing DNA damage and cell death. Additionally, its relatively low myelosuppressive and immunosuppressive effects make it a valuable chemotherapeutic agent .
Properties
CAS No. |
73666-80-5 |
---|---|
Molecular Formula |
C65H106N26O21S2 |
Molecular Weight |
1651.8 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6S)-2-[(3R,4R,5R,6R)-2-[(1R,2R)-2-[[6-amino-2-[3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(3R,4R)-5-[[(2R,3R)-1-[2-[4-[4-[4-[[N'-[4-[[N'-[4-(diaminomethylideneamino)butyl]carbamimidoyl]amino]butyl]carbamimidoyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C65H106N26O21S2/c1-27-40(88-53(91-51(27)68)32(19-38(67)95)83-20-31(66)52(69)101)57(105)90-42(48(33-21-75-26-84-33)110-61-50(46(99)44(97)36(22-92)109-61)111-60-47(100)49(112-65(74)107)45(98)37(23-93)108-60)58(106)85-29(3)43(96)28(2)54(102)89-41(30(4)94)56(104)77-18-11-39-86-35(25-113-39)59-87-34(24-114-59)55(103)76-12-5-7-14-79-63(72)81-16-9-10-17-82-64(73)80-15-8-6-13-78-62(70)71/h21,24-26,28-32,36-37,41-50,60-61,83,92-94,96-100H,5-20,22-23,66H2,1-4H3,(H2,67,95)(H2,69,101)(H2,74,107)(H,75,84)(H,76,103)(H,77,104)(H,85,106)(H,89,102)(H,90,105)(H2,68,88,91)(H4,70,71,78)(H3,72,79,81)(H3,73,80,82)/t28-,29?,30-,31+,32?,36-,37+,41-,42-,43-,44+,45+,46-,47-,48+,49-,50-,60+,61?/m1/s1 |
InChI Key |
FQIIXMIZZHEDLO-ZFYRMMMWSA-N |
Isomeric SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@H]([C@H](C2=CN=CN2)OC3[C@@H]([C@@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)CO)O)OC(=O)N)O)C(=O)NC(C)[C@@H]([C@@H](C)C(=O)N[C@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCNC(=NCCCCNC(=NCCCCN=C(N)N)N)N)O |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCNC(=NCCCCNC(=NCCCCN=C(N)N)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.